Cas no 833-50-1 (2-Phenylbenzoxazole)

2-Phenylbenzoxazole structure
2-Phenylbenzoxazole structure
Product Name:2-Phenylbenzoxazole
CAS-nummer:833-50-1
MF:C13H9NO
MW:195.216663122177
MDL:MFCD00012183
CID:40041
PubChem ID:354333755
Update Time:2024-10-27

2-Phenylbenzoxazole Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Phenylbenzo[d]oxazole
    • 2-Phenylbenzoxazole
    • 2-phenyl-1,3-benzoxazole
    • 2-(2-Benzoxazolyl)phenol
    • BOP
    • NSC 29105
    • NSC 406946
    • Benzoxazole, 2-phenyl-
    • 2-PHENYL-BENZOXAZOLE
    • Phenyl-2 benzoxazole [French]
    • 2-phenyl-benzooxazole
    • Phenyl-2 benzoxazole
    • 2-phenyl benzoxazole
    • TimTec1_002009
    • 2-Phenyl-1,3-benzoxazole #
    • HMS1539L07
    • NSC29105
    • NSC406946
    • STL195389
    • SBB005923
    • AN
    • 2-Phenylbenzoxazole (ACI)
    • CHEMBL393435
    • AKOS002263837
    • NSC-29105
    • CS-0182175
    • AC-16098
    • A840564
    • P2264
    • MFCD00012183
    • AS-38240
    • CCRIS 7874
    • FRB2398AFS
    • DTXSID2061199
    • FT-0613326
    • 2-Phenylbenzoxazole, 99%
    • 833-50-1
    • SCHEMBL127448
    • BRD-K47492555-001-01-6
    • AI3-15936
    • AB00540801
    • InChI=1/C13H9NO/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9
    • AE-641/00633003
    • NSC-406946
    • MDL: MFCD00012183
    • Inchi: 1S/C13H9NO/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H
    • InChI-sleutel: FIISKTXZUZBTRC-UHFFFAOYSA-N
    • LACHT: N1C2C(=CC=CC=2)OC=1C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 195.06800
  • Monoisotopische massa: 195.068
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 1
  • Complexiteit: 213
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 26
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 3.4

Experimentele eigenschappen

  • Kleur/vorm: 未确定
  • Dichtheid: 1.1266 (rough estimate)
  • Smeltpunt: 101.0 to 105.0 deg-C
  • Kookpunt: 331.88°C (rough estimate)
  • Vlampunt: 118.7ºC
  • Brekindex: 1.6060 (estimate)
  • PSA: 26.03000
  • LogboekP: 3.49480
  • λ max: 310(EtOH)(lit.)
  • Oplosbaarheid: 未确定

2-Phenylbenzoxazole Beveiligingsinformatie

  • Symbool: GHS07
  • Prompt:警告
  • Signaalwoord:Warning
  • Gevaarverklaring: H315-H319
  • Waarschuwingsverklaring: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:2
  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: S26-S37/39
  • RTECS:DM4865700
  • Identificatie van gevaarlijk materiaal: Xi
  • TSCA:Yes
  • Opslagvoorwaarde:储存于紧闭密封的容器中。 储存于阴凉、干燥、通风良好的区域,远离不相容的物质。
  • Risicozinnen:R36/37/38

2-Phenylbenzoxazole Douanegegevens

  • HS-CODE:2934999090
  • Douanegegevens:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Phenylbenzoxazole Productiemethode

Productiemethode 1

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1.1 Catalysts: Tungsten oxide (WO2.72) ,  Palladium alloy, base, Pd 52,Ag 48 Solvents: 1,4-Dioxane ,  Water ;  5 min, 80 °C
1.2 Reagents: Formic acid ;  8 h, 80 °C
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Productiemethode 2

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Horky, Filip; et al, European Journal of Inorganic Chemistry, 2023, 26(22),

Productiemethode 3

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1.1 Reagents: Potassium tert-butoxide Catalysts: Dichlorobis(pyridine)nickel ,  1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: o-Xylene ;  20 h, 150 °C
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Productiemethode 4

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1.1 Reagents: Cesium carbonate Catalysts: Ethylenediamine (reaction products with polyacrylonitrile; copper complexes) ,  Copper (complexes with ethylenediamine modified polyacrylonitrile) ,  Polyacrylonitrile (ethylenediamine modified; copper complexes) Solvents: Dimethylformamide ;  24 h, 140 °C
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Saranya, Thachora Venu; et al, Journal of Organometallic Chemistry, 2021, 937,

Productiemethode 5

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1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Iodobenzene Solvents: Acetonitrile ,  2,2,2-Trifluoroethanol ;  10 min, rt
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Elsherbini, Mohamed ; et al, Angewandte Chemie, 2019, 58(29), 9811-9815

Productiemethode 6

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1.1 Reagents: Manganese triacetate Solvents: Toluene
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Varma, Rajender S.; et al, Journal of Heterocyclic Chemistry, 1998, 35(6), 1539-1540

Productiemethode 7

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1.1 Catalysts: Cobalt (dual-size heterogeneous N-doped nanoparticles) Solvents: Chlorobenzene ;  10 h, 150 °C
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Wang, Baoyu; et al, Applied Catalysis, 2023, 327,

Productiemethode 8

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1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline ,  Copper(II) acetylacetonate Solvents: Ethanol ;  12 h, 90 °C
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Jiang, Yuan; et al, Current Organic Synthesis, 2022, 19(7), 819-823

Productiemethode 9

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1.1 Reagents: Cesium carbonate Catalysts: Bis[bis(1,1-dimethylethyl)phosphinous chloride-κP]dichloropalladium ,  [1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine-κP]]iodocoppe… Solvents: Toluene ;  rt → 100 °C; 6 - 22 h, 100 °C; 100 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
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Huang, Jinkun; et al, Journal of the American Chemical Society, 2010, 132(11), 3674-3675

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Lithium tert-butoxide Catalysts: (SP-4-3)-Dichloro[1,3-dihydro-1-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-3-(2-pyri… Solvents: Dimethylformamide ;  24 h, 130 °C
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Productiemethode 11

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1.1 Catalysts: Pyrrolidinium, 1-hexadecyl-1-(4-sulfobutyl)-, 1,1,1-trifluoromethanesulfonate (1… Solvents: 1,2-Dichloroethane ;  24 h, 120 °C
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Productiemethode 12

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1.1 Reagents: Oxygen Catalysts: Tetrachloroauric acid tetrahydrate Solvents: Tetrahydrofuran ;  6 h, 101325 Pa, reflux
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Productiemethode 13

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1.1 Catalysts: Gold Solvents: Toluene ;  130 °C
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Productiemethode 14

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1.1 Solvents: Ethanol ;  30 min, rt
1.2 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) ;  1 h, 25 °C
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Productiemethode 15

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Productiemethode 16

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Productiemethode 17

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Productiemethode 18

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1.1 Reagents: Cuprous iodide
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Bowman, W. Russell; et al, Tetrahedron Letters, 1982, 23(48), 5093-6

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  6-Deoxy-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-6-(4-phenyl-1H-1,2,3-triaz… Solvents: Dimethylformamide ;  10 h, 120 °C
Referentie
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Mishra, Nidhi; et al, ACS Combinatorial Science, 2019, 21(5), 389-399

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: 1,10-Phenanthroline ,  Silica ,  Cobalt oxide (reaction mixture with 1,10-phenanthroline supported on silica) Solvents: 1,4-Dioxane ;  24 h, 65 °C
Referentie
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He, Jian; et al, Organic Process Research & Development, 2016, 20(6), 1093-1096

Productiemethode 21

Reactievoorwaarden
1.1 1 min, 190 °C
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Seijas, Julio A.; et al, Synlett, 2007, (2), 313-317

Productiemethode 22

Reactievoorwaarden
1.1 Catalysts: Manganese oxide (MnO2) ,  Tempo Solvents: Toluene ;  12 h, 140 °C
Referentie
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Sen, Chiranjit; et al, ChemistrySelect, 2016, 1(10), 2542-2547

Productiemethode 23

Reactievoorwaarden
1.1 Catalysts: Gold Solvents: Toluene ;  24 h, 130 °C
Referentie
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Productiemethode 24

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane ;  48 h, reflux
Referentie
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Evindar, Ghotas; et al, Journal of Organic Chemistry, 2006, 71(5), 1802-1808

Productiemethode 25

Reactievoorwaarden
1.1 Reagents: 1,10-Phenanthroline ,  Cesium carbonate ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane
Referentie
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Evindar, Ghotas, 2004, , ,

Productiemethode 26

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid Solvents: 1,2-Dichloroethane ;  12 h, 100 °C
Referentie
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Ge, Bailu; et al, Tetrahedron, 2020, 76(2),

Productiemethode 27

Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ,  Cuprous iodide Solvents: Toluene ;  16 h, 130 °C
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Mayo, Muhammad Shareef; et al, Journal of Organic Chemistry, 2014, 79(13), 6310-6314

Productiemethode 28

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Dimethylformamide ;  12 h, 140 °C
1.2 Solvents: Water
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Zhu, Feng; et al, Organic Letters, 2015, 17(6), 1601-1604

Productiemethode 29

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: Palladium(2+), bis(1,10-phenanthroline-κN1,κN10)-, (SP-4-1)-, hexafluorophosphat… Solvents: Dimethylacetamide ;  20 h, 150 °C
Referentie
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Shibahara, Fumitoshi; et al, Chemical Communications (Cambridge, 2010, 46(14), 2471-2473

Productiemethode 30

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Ceria (magnetic nanoparticle Fe3O4-supported) ,  Iron oxide (Fe3O4) (complex with ceria) Solvents: Dimethyl sulfoxide ;  4 h, 100 °C
Referentie
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Shelkar, Radheshyam S.; et al, Tetrahedron Letters, 2015, 56(5), 693-699

Productiemethode 31

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide
1.2 Reagents: Sodium hydroxide Solvents: Water
Referentie
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Pivsa-Art, Sommai; et al, Bulletin of the Chemical Society of Japan, 1998, 71(2), 467-473

Productiemethode 32

Reactievoorwaarden
1.1 Catalysts: Sodium cyanide Solvents: DMSO-d6 ;  8 h, rt
Referentie
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Cho, Yeon-Ho; et al, Tetrahedron, 2013, 69(32), 6565-6573

Productiemethode 33

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Potassium carbonate ,  Platinum Solvents: Chloroform ,  Water ;  20 h, 1 atm, 30 °C
Referentie
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Yoo, Woo-Jin; et al, Advanced Synthesis & Catalysis, 2011, 353(17), 3085-3089

Productiemethode 34

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline ,  Copper Solvents: Acetonitrile ;  2 h, 90 °C
Referentie
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Wang, Yong; et al, Tetrahedron Letters, 2015, 56(49), 6827-6832

Productiemethode 35

Reactievoorwaarden
1.1 Reagents: 1,10-Phenanthroline ,  Cesium carbonate Catalysts: Cuprous iodide Solvents: Xylene ;  24 h, reflux; reflux → rt
Referentie
Copper-Catalyzed Domino Annulation Approaches to the Synthesis of Benzoxazoles under Microwave-Accelerated and Conventional Thermal Conditions
Viirre, Russell D.; et al, Journal of Organic Chemistry, 2008, 73(9), 3452-3459

Productiemethode 36

Reactievoorwaarden
1.1 Reagents: 1,10-Phenanthroline ,  Cesium carbonate ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane
Referentie
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2-Phenylbenzoxazole Raw materials

2-Phenylbenzoxazole Preparation Products

2-Phenylbenzoxazole Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:833-50-1)2-Phenylbenzoxazole
Ordernummer:A840564
Voorraadstatus:in Stock
Hoeveelheid:25g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 06:50
Prijs ($):288.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:833-50-1)2-Phenylbenzoxazole
A840564
Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):288.0
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